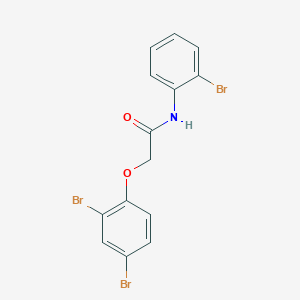
N-(2-bromophenyl)-2-(2,4-dibromophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)-2-(2,4-dibromophenoxy)acetamide, also known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDP is a derivative of the nonsteroidal anti-inflammatory drug, diclofenac, and is known for its potent anti-inflammatory and analgesic properties.
Wirkmechanismus
N-(2-bromophenyl)-2-(2,4-dibromophenoxy)acetamide works by inhibiting the activity of cyclooxygenase (COX), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. By blocking the activity of COX, this compound reduces the production of inflammatory mediators, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including reducing the production of inflammatory mediators such as prostaglandins and leukotrienes, suppressing the activation of immune cells such as macrophages and T cells, and reducing the expression of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-bromophenyl)-2-(2,4-dibromophenoxy)acetamide for lab experiments is its potent anti-inflammatory and analgesic effects, which make it a useful tool for studying the mechanisms of inflammation and pain. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing to avoid side effects.
Zukünftige Richtungen
There are a number of future directions for research on N-(2-bromophenyl)-2-(2,4-dibromophenoxy)acetamide, including:
1. Developing new formulations of this compound that are more effective and have fewer side effects.
2. Investigating the potential use of this compound in the treatment of other inflammatory diseases such as asthma and multiple sclerosis.
3. Studying the molecular mechanisms underlying the anti-inflammatory and analgesic effects of this compound.
4. Investigating the potential use of this compound as a tool for studying the role of inflammation in the development of chronic diseases such as cancer and cardiovascular disease.
Conclusion:
In conclusion, this compound is a promising compound with potent anti-inflammatory and analgesic effects that has significant potential for the development of new anti-inflammatory drugs. While there are some limitations to its use in lab experiments, there are also a number of future directions for research on this compound that could lead to new insights into the mechanisms of inflammation and pain, and the development of new treatments for inflammatory diseases.
Synthesemethoden
N-(2-bromophenyl)-2-(2,4-dibromophenoxy)acetamide can be synthesized by reacting 2-bromophenylamine with 2,4-dibromophenol in the presence of acetic anhydride and triethylamine. The reaction takes place in a solvent such as chloroform or dichloromethane, and the product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-bromophenyl)-2-(2,4-dibromophenoxy)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. This compound has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new anti-inflammatory drugs.
Eigenschaften
Molekularformel |
C14H10Br3NO2 |
|---|---|
Molekulargewicht |
463.95 g/mol |
IUPAC-Name |
N-(2-bromophenyl)-2-(2,4-dibromophenoxy)acetamide |
InChI |
InChI=1S/C14H10Br3NO2/c15-9-5-6-13(11(17)7-9)20-8-14(19)18-12-4-2-1-3-10(12)16/h1-7H,8H2,(H,18,19) |
InChI-Schlüssel |
DESZKFCROJGXBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)Br)Br)Br |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 2-(5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B284483.png)
![sec-butyl (5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284484.png)
![propyl (5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284485.png)
![Isopropyl 5-methyl-4-oxo-3-[2-oxo-2-(3-toluidino)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284487.png)
![Propan-2-yl 3-[2-(2,4-dimethylanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284488.png)
![Isopropyl 3-(2-anilino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284489.png)
![Isopropyl 3-(3-chlorobenzyl)-5-methyl-4-oxo-3,3-d]py rimidine-6-carboxylate](/img/structure/B284491.png)
![5-(3,4-dimethoxyphenyl)-3-(1-methyl-2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284494.png)
![5-(3,4-dimethoxyphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284495.png)
![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(1-naphthyl)acetamide](/img/structure/B284497.png)
![N-(2,5-dichlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284498.png)
